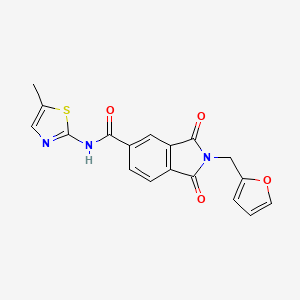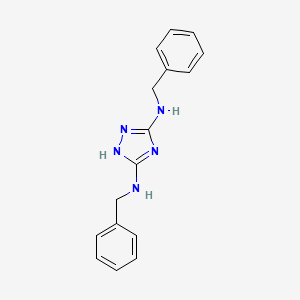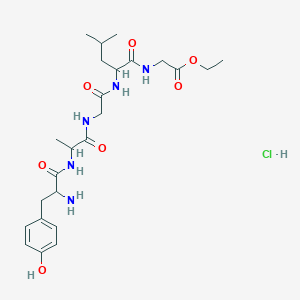![molecular formula C14H12N2S B5153571 2-[4-(methylthio)phenyl]-1H-benzimidazole](/img/structure/B5153571.png)
2-[4-(methylthio)phenyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(methylthio)phenyl]-1H-benzimidazole, also known as MTB, is a benzimidazole derivative that has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. In
Scientific Research Applications
2-[4-(methylthio)phenyl]-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to possess antiviral activity against herpes simplex virus and human immunodeficiency virus. Additionally, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Mechanism of Action
The exact mechanism of action of 2-[4-(methylthio)phenyl]-1H-benzimidazole is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. The antiviral activity of this compound is thought to be due to its ability to inhibit viral replication. The anti-inflammatory activity of this compound is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 and matrix metalloproteinases. This compound has also been found to modulate the expression of various genes, including those involved in apoptosis and cell cycle regulation. In addition, this compound has been found to exhibit antioxidant activity.
Advantages and Limitations for Lab Experiments
2-[4-(methylthio)phenyl]-1H-benzimidazole has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit a range of biological activities, making it a versatile compound for research. However, there are also limitations to using this compound in lab experiments. Its solubility in water is limited, which can make it difficult to work with. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on 2-[4-(methylthio)phenyl]-1H-benzimidazole. One area of interest is its potential therapeutic applications for cancer and viral infections. Further studies are needed to fully understand the mechanism of action of this compound and its effects on different cell types. Additionally, the development of more efficient and cost-effective synthesis methods for this compound would be beneficial for future research.
Synthesis Methods
2-[4-(methylthio)phenyl]-1H-benzimidazole can be synthesized using various methods, including the reaction of o-phenylenediamine with 4-(methylthio)benzaldehyde in the presence of a catalyst. Another method involves the reaction of o-phenylenediamine with 4-(methylthio)benzoyl chloride in the presence of a base. The synthesis of this compound can also be achieved using a microwave-assisted method, which has been found to be more efficient and time-saving.
properties
IUPAC Name |
2-(4-methylsulfanylphenyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-17-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLKXGCMXHKVJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B5153506.png)
![3-[4-(3-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5153510.png)
![1-benzyl-5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5153518.png)
![4,6-dimethyl-2-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}pyrimidine](/img/structure/B5153520.png)



![N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5153563.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5153569.png)
![N-{1-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5153579.png)
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B5153584.png)
![N-(3-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5153586.png)
![1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B5153596.png)